4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Properties
- Unsymmetrical binucleating ligands and their copper(II) complexes have been synthesized, showing distinct electrochemical and magnetic behaviors. These studies explore the substitutional steric and electronic effects on the complexes' properties (Amudha et al., 1999).
- Phenolic bis Mannich bases with halogen-bearing compounds have been developed, showing cytotoxic and carbonic anhydrase enzyme inhibitory effects. These compounds could serve as lead molecules for anticancer drug development (Yamali et al., 2016).
- Halogenated 4-(phenoxymethyl)piperidines were synthesized as potential δ receptor ligands, showing promise for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Application in Medicinal Chemistry
- Novel 1'-methylxanthene-9-spiro-4'-piperidines were prepared in the search for opiate analgesics with improved pharmacological properties, highlighting the potential of piperidine derivatives in drug discovery (Galt et al., 1989).
- The synthesis and characterization of N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride were reported, indicating its potential anti-leukemia bioactivity (Wang et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO.ClH/c1-21(2,17-6-4-3-5-7-17)18-8-9-20(19(22)14-18)24-15-16-10-12-23-13-11-16;/h3-9,14,16,23H,10-13,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSKKMNLTPFSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCC3CCNCC3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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